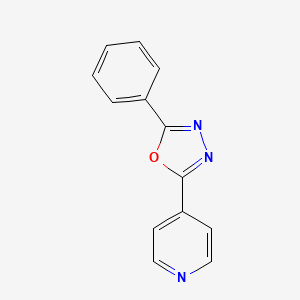![molecular formula C19H19NO4 B2778855 4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl pivalate CAS No. 301193-47-5](/img/structure/B2778855.png)
4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl pivalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl pivalate is a chemical compound with the molecular formula C19H19NO4 It is characterized by the presence of a benzodioxole group and a pivalate ester, which contribute to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl pivalate typically involves the reaction of 4-aminophenyl pivalate with 1,3-benzodioxole-5-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes the use of larger reaction vessels, more efficient mixing and heating systems, and continuous monitoring of reaction parameters to ensure consistent quality and yield. The industrial process may also involve additional purification steps to remove any impurities and obtain a product that meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl pivalate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzodioxole and pivalate groups can undergo substitution reactions with other chemical groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl pivalate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Mecanismo De Acción
The mechanism of action of 4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl pivalate involves its interaction with specific molecular targets and pathways. The benzodioxole group is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The pivalate ester group may also play a role in enhancing the compound’s stability and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoic acid
- 4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl acetate
- 4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl butyrate
Uniqueness
4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl pivalate is unique due to the presence of both the benzodioxole and pivalate ester groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, bioavailability, and specific interactions with molecular targets, making it a valuable compound for various research applications .
Propiedades
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethylideneamino)phenyl] 2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-19(2,3)18(21)24-15-7-5-14(6-8-15)20-11-13-4-9-16-17(10-13)23-12-22-16/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTHURYXXOLEGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)N=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-chloro-4-fluorophenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2778773.png)



![1-(6-Methoxyquinolin-8-yl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2778779.png)

![N-(4-acetamidophenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2778781.png)
![1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2778783.png)
![ethyl 2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-2-methylpropanoate](/img/structure/B2778785.png)

![[1-(Hydroxymethyl)-2-methylcyclobutyl]methanol](/img/structure/B2778792.png)
![METHYL 2-({5-TERT-BUTYL-2-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}SULFANYL)ACETATE](/img/structure/B2778793.png)


